molecular formula C9H12N2 B2521158 2-(Pyrrolidin-1-yl)pyridine CAS No. 54660-06-9

2-(Pyrrolidin-1-yl)pyridine

Cat. No. B2521158
Key on ui cas rn: 54660-06-9
M. Wt: 148.209
InChI Key: AZYTZQYCOBXDGY-UHFFFAOYSA-N
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Patent
US05543076

Procedure details

3.1 mmol of the cyclopentenol, 3.1 mmol of DCC and 0.1 mmol of PP are dissolved in CH2Cl2 in a 100 ml flask fitted with a CaCl2 tube, 3.1 mmol of the carboxylic acid are added at 0°-5° C. with ice cooling, and the mixture is stirred at room temperature for 24 hours. The precipitated urea is filtered off, the solvent is removed by evaporation, and the crude product is recrystallized a number of times from ethanol.
Quantity
3.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
3.1 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C@H]1C[C@@H](O)C=C1)(=O)C.[CH2:11]1[CH2:16][CH2:15][CH:14]([N:17]=[C:18]=[N:19][CH:20]2[CH2:25][CH2:24][CH2:23]CC2)CC1>C(Cl)Cl>[N:19]1([C:18]2[CH:11]=[CH:16][CH:15]=[CH:14][N:17]=2)[CH2:20][CH2:25][CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
3.1 mmol
Type
reactant
Smiles
C(C)(=O)O[C@@H]1C=C[C@@H](C1)O
Name
Quantity
3.1 mmol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
carboxylic acid
Quantity
3.1 mmol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a CaCl2 tube
FILTRATION
Type
FILTRATION
Details
The precipitated urea is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation
CUSTOM
Type
CUSTOM
Details
the crude product is recrystallized a number of times from ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
N1(CCCC1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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